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Compound of Interest

Compound Name: 5-bromo-4-fluoro-1H-indazole

Cat. No.: B1439341

An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indazole (CAS: 1082041-85-7):
Properties, Synthesis, and Applications in Drug Discovery

Introduction

5-bromo-4-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as
a strategic building block in modern medicinal chemistry. The indazole core is recognized as a
"privileged scaffold,” a molecular framework that is capable of binding to multiple, diverse
biological targets. This guide, intended for researchers, scientists, and drug development
professionals, provides a comprehensive technical overview of 5-bromo-4-fluoro-1H-
indazole, covering its physicochemical properties, a detailed synthetic pathway with
mechanistic insights, its critical applications in drug discovery, and essential safety protocols.
The strategic placement of the bromo and fluoro substituents on the indazole ring offers
medicinal chemists a versatile platform for molecular elaboration, enabling the fine-tuning of
potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical
characteristics. 5-bromo-4-fluoro-1H-indazole is typically supplied as a solid, and its solubility
profile makes it amenable to a wide range of standard organic reaction conditions.

Below is the chemical structure of 5-bromo-4-fluoro-1H-indazole:
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Caption: Chemical Structure of 5-bromo-4-fluoro-1H-indazole.

A summary of its key properties is presented in the table below for easy reference.

Property Value Reference(s)
CAS Number 1082041-85-7 [1][2]
Molecular Formula C7HaBrFN2 [1112]
Molecular Weight 215.02 g/mol [1][2]
Appearance Light earth yellow solid powder  [1]

Purity Typically 295-97% [11[3]

Boiling Point 332.2-1 22.0 °C at 760 mmHg o

(Predicted)

- Soluble in DMSO, DMF, DCM,
Solubility _ ] [4]
methanol; Insoluble in water

Room temperature, dry,
Storage _ [1]
sealed, away from light

-20°C under an inert
Long-Term Storage atmosphere (e.g., Nitrogen, [4]

Argon)

Stable under recommended
- conditions; sensitive to
Stability ] ] ] [4]
moisture, air, and light over

time

Expert Insight on Storage and Stability: The recommendation for long-term storage at -20°C
under an inert atmosphere is critical for maintaining the integrity of the compound.[4] The
indazole ring, particularly the N-H proton, can be susceptible to slow oxidation or other
degradation pathways upon prolonged exposure to air and light. For researchers using this
compound in sensitive multi-step syntheses or high-throughput screening, ensuring high purity
by adhering to these storage conditions is paramount to achieving reproducible results.
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Synthesis and Mechanistic Insights

A robust and scalable synthetic route is essential for the widespread application of a building
block. A method for preparing 5-bromo-4-fluoro-1H-indazole has been detailed in the patent
literature, starting from the commercially available 3-fluoro-2-methylaniline.[5] The process
involves three key transformations: bromination, diazotization/cyclization, and deprotection.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN110452177A.[5]
Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

o Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.

o Cool the solution to below 10°C using an ice bath.

e Add N-bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise, ensuring the temperature
remains below 10°C.

« Stir the reaction mixture at this temperature for 1-2 hours, monitoring for completion by thin-
layer chromatography (TLC).

e Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

o Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it
over sodium sulfate, and concentrate under reduced pressure to yield the crude product,
which can be purified further if necessary.

» Causality: NBS is chosen as the brominating agent because it is a mild and highly
regioselective source of electrophilic bromine for activated aromatic rings like anilines. The
reaction is run at a reduced temperature to control the reaction rate and prevent potential
side reactions.

Step 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole (Ring Closure)
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Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from Step 1 in acetic acid in a
reaction vessel.

Heat the mixture to approximately 110°C.

Add isoamyl nitrite (approx. 1.2 eq) dropwise while maintaining the temperature.

Stir the reaction at 110°C for 2-3 hours until TLC analysis indicates the consumption of the
starting material.

Cool the reaction and concentrate to dryness under reduced pressure.

The crude product is then slurried in methanol and filtered to isolate the cyclized
intermediate.

Causality: This step is a classic example of indazole synthesis via diazotization of an ortho-
substituted aniline. Isoamyl nitrite, in the presence of acetic acid, generates the nitrosonium
ion (NO+), which diazotizes the aniline. The resulting diazonium salt is unstable at elevated
temperatures and undergoes intramolecular cyclization, followed by acetylation by the acetic
acid solvent, to form the protected indazole ring.

Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)

Suspend the 1-acetyl-5-bromo-4-fluoro-1H-indazole from Step 2 in a mixture of methanol
and water.

Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate
(approx. 1.5-2.0 eq) dissolved in water.

Stir the mixture vigorously at room temperature for approximately 12 hours. Monitor the
reaction by TLC.

Upon completion, add additional water to precipitate the product fully.

Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to
afford the final product, 5-bromo-4-fluoro-1H-indazole.
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o Causality: The acetyl protecting group on the indazole nitrogen is readily cleaved via base-
catalyzed hydrolysis. This mild deprotection step is efficient and typically yields a clean
product that can be isolated by simple filtration, making it suitable for large-scale production.

[5]

Core Applications in Medicinal Chemistry

The true value of 5-bromo-4-fluoro-1H-indazole lies in its application as a versatile
intermediate for constructing complex, biologically active molecules.[1] Its structure is pre-
validated in numerous successful drug discovery campaigns.

Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major
class of oncology drugs. The indazole's nitrogen atoms are excellent hydrogen bond donors
and acceptors, allowing them to mimic the adenine portion of ATP and bind effectively to the
hinge region of the kinase active site.

The substituents on 5-bromo-4-fluoro-1H-indazole serve distinct, strategic purposes:

e 5-Bromo Position: This is the primary attachment point for diversification. The bromine atom
is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille,
Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the systematic introduction
of a wide array of aryl, heteroaryl, alkyl, or amino groups to explore the solvent-front region
of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.

e 4-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses
unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of
the indazole N-H, influence the molecule's overall lipophilicity and membrane permeability,
and block a potential site of metabolic oxidation, thereby improving the drug's
pharmacokinetic profile.

Caption: Generic Suzuki coupling using the bromo-indazole.

Relevance to GLP-1 Receptor Agonists
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While not a direct precursor, the core scaffold is highly relevant to cutting-edge metabolic
disease therapies. The N-methylated analog, 5-bromo-4-fluoro-1-methyl-1H-indazole, is a
known intermediate in the synthesis of Orforglipron, a non-peptide, orally available GLP-1
receptor agonist developed for type 2 diabetes and weight management.[6][7] This association
underscores the importance of the 5-bromo-4-fluoro-indazole framework in accessing novel
and high-value therapeutic targets beyond kinases.

Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling of 5-bromo-4-fluoro-1H-indazole is essential
for ensuring researcher safety. The compound is classified as hazardous, and the following
information is critical.[4]
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Safety Aspect Details Reference(s)
GHS Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning [3]

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious  [3]

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell.P302+P352: IF ON
Precautionary Statements SKIN: Wash with plenty of [4]
soap and
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling Recommendations:
e Always handle this compound in a well-ventilated area or a chemical fume hood.

o Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and chemical-resistant gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Quality Control: For ensuring the identity and purity of 5-bromo-4-fluoro-1H-indazole, a
combination of analytical techniques is recommended:
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e 1H NMR and 3C NMR: To confirm the chemical structure and the absence of significant
organic impurities. A patent document confirms the use of tH NMR for characterization.[5]

e LC-MS: To confirm the molecular weight and assess purity.

o HPLC: To obtain a precise quantification of purity (e.g., >97%).

Conclusion

5-bromo-4-fluoro-1H-indazole is more than just a chemical intermediate; it is a strategically
designed building block that provides a clear and efficient path to novel chemical entities with
significant therapeutic potential. Its well-defined physicochemical properties, coupled with a
scalable synthetic route, make it an invaluable tool for drug discovery programs. The dual
functionalities of a cross-coupling handle (the bromo group) and a metabolic/physicochemical
modulator (the fluoro group) on a privileged indazole scaffold empower medicinal chemists to
accelerate the development of next-generation inhibitors and modulators for a range of
challenging disease targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [5-bromo-4-fluoro-1H-indazole CAS number 1082041-
85-7 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439341#5-bromo-4-fluoro-1h-indazole-cas-number-
1082041-85-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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